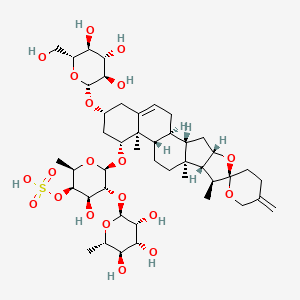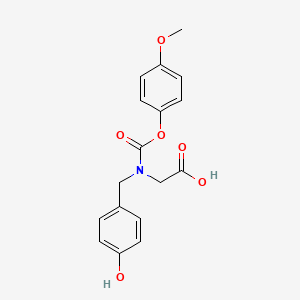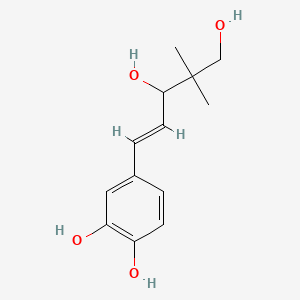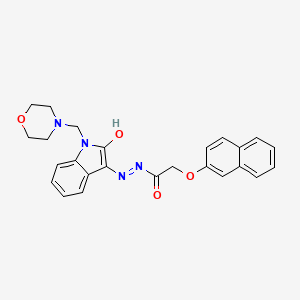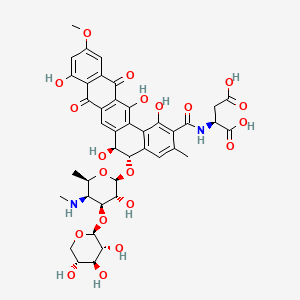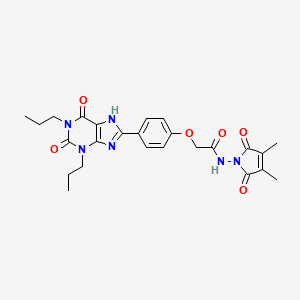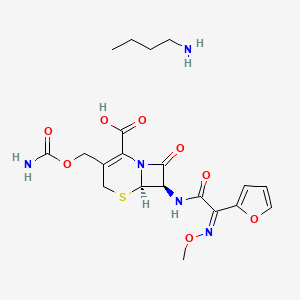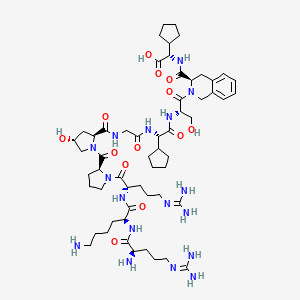
(S)-2-((R)-2-(((S)-2-(2-((2S,4R)-1-(D-Arginyl-L-lysyl-L-arginyl-L-prolyl)-4-hydroxypyrrolidine-2-carboxamido)acetamido)-2-cyclopentylacetyl)-L-seryl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)-2-cyclopentylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(®-2-(((S)-2-(2-((2S,4R)-1-(D-Arginyl-L-lysyl-L-arginyl-L-prolyl)-4-hydroxypyrrolidine-2-carboxamido)acetamido)-2-cyclopentylacetyl)-L-seryl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)-2-cyclopentylacetic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino acid residues and a tetrahydroisoquinoline moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(®-2-(((S)-2-(2-((2S,4R)-1-(D-Arginyl-L-lysyl-L-arginyl-L-prolyl)-4-hydroxypyrrolidine-2-carboxamido)acetamido)-2-cyclopentylacetyl)-L-seryl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)-2-cyclopentylacetic acid involves multiple steps, including the coupling of amino acid residues and the formation of the tetrahydroisoquinoline ring. The reaction conditions typically require the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as EDCI or HATU to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of complex peptides and proteins.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(®-2-(((S)-2-(2-((2S,4R)-1-(D-Arginyl-L-lysyl-L-arginyl-L-prolyl)-4-hydroxypyrrolidine-2-carboxamido)acetamido)-2-cyclopentylacetyl)-L-seryl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)-2-cyclopentylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino acid residues.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-2-(®-2-(((S)-2-(2-((2S,4R)-1-(D-Arginyl-L-lysyl-L-arginyl-L-prolyl)-4-hydroxypyrrolidine-2-carboxamido)acetamido)-2-cyclopentylacetyl)-L-seryl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)-2-cyclopentylacetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving peptide or protein dysfunction.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-2-(®-2-(((S)-2-(2-((2S,4R)-1-(D-Arginyl-L-lysyl-L-arginyl-L-prolyl)-4-hydroxypyrrolidine-2-carboxamido)acetamido)-2-cyclopentylacetyl)-L-seryl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)-2-cyclopentylacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetoacetate: A simpler compound used in various chemical syntheses.
(1S,2R)-1-Methyl-4-cyclohexene-1,2-dicarboxylic acid compound with 1-phenylethanamine:
Uniqueness
(S)-2-(®-2-(((S)-2-(2-((2S,4R)-1-(D-Arginyl-L-lysyl-L-arginyl-L-prolyl)-4-hydroxypyrrolidine-2-carboxamido)acetamido)-2-cyclopentylacetyl)-L-seryl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)-2-cyclopentylacetic acid is unique due to its complex structure, which includes multiple amino acid residues and a tetrahydroisoquinoline moiety. This complexity allows for a wide range of potential interactions and applications in various scientific fields.
Eigenschaften
CAS-Nummer |
886537-99-1 |
|---|---|
Molekularformel |
C57H91N17O13 |
Molekulargewicht |
1222.4 g/mol |
IUPAC-Name |
(2S)-2-[[(3R)-2-[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-cyclopentylacetyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-2-cyclopentylacetic acid |
InChI |
InChI=1S/C57H91N17O13/c58-22-8-7-19-38(67-47(78)37(59)18-9-23-64-56(60)61)48(79)68-39(20-10-24-65-57(62)63)52(83)72-25-11-21-41(72)54(85)74-30-36(76)27-43(74)49(80)66-28-44(77)70-45(32-12-1-2-13-32)51(82)69-40(31-75)53(84)73-29-35-17-6-5-16-34(35)26-42(73)50(81)71-46(55(86)87)33-14-3-4-15-33/h5-6,16-17,32-33,36-43,45-46,75-76H,1-4,7-15,18-31,58-59H2,(H,66,80)(H,67,78)(H,68,79)(H,69,82)(H,70,77)(H,71,81)(H,86,87)(H4,60,61,64)(H4,62,63,65)/t36-,37-,38+,39+,40+,41+,42-,43+,45+,46+/m1/s1 |
InChI-Schlüssel |
MGAUKIJQVBRLDD-NHSZHPQISA-N |
Isomerische SMILES |
C1CCC(C1)[C@@H](C(=O)N[C@@H](CO)C(=O)N2CC3=CC=CC=C3C[C@@H]2C(=O)N[C@@H](C4CCCC4)C(=O)O)NC(=O)CNC(=O)[C@@H]5C[C@H](CN5C(=O)[C@@H]6CCCN6C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CCCN=C(N)N)N)O |
Kanonische SMILES |
C1CCC(C1)C(C(=O)NC(CO)C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(C4CCCC4)C(=O)O)NC(=O)CNC(=O)C5CC(CN5C(=O)C6CCCN6C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


